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Introduction
4-Pyridazinemethanamine hydrochloride (CAS No. 1351479-13-4) is a versatile heterocyclic

building block increasingly utilized in medicinal chemistry. Its pyridazine core, a six-membered

aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to

molecules, influencing their biological activity, solubility, and metabolic stability. This document

provides detailed application notes and protocols for the use of 4-Pyridazinemethanamine
hydrochloride in the synthesis of potent and selective therapeutic agents, with a focus on its

application in the development of inhibitors for the SWI/SNF chromatin remodeling complex

ATPases, BRG1 (SMARCA4) and BRM (SMARCA2).

Key Applications in Medicinal Chemistry
4-Pyridazinemethanamine hydrochloride serves as a crucial intermediate in the synthesis of

a wide array of biologically active compounds. The pyridazine moiety is a bioisostere for other

aromatic systems and can engage in favorable interactions with biological targets. Derivatives

of this compound have shown potential in various therapeutic areas, including:

Oncology: As a scaffold for kinase inhibitors and modulators of epigenetic targets.
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Neurological Disorders: In the development of agents targeting receptors and enzymes in

the central nervous system.[1][2]

Inflammatory Diseases: As a core component of anti-inflammatory agents.

A particularly significant application is in the synthesis of dual BRG1/BRM ATPase inhibitors,

which have emerged as a promising therapeutic strategy for certain types of cancer.[3][4]

Featured Application: Synthesis of BRG1/BRM
ATPase Inhibitors
Mutations in the BRG1 (SMARCA4) gene are found in a significant percentage of human

cancers, including non-small cell lung cancer. Tumors with BRG1 mutations often become

dependent on the closely related BRM (SMARCA2) for survival, creating a synthetic lethal

relationship.[1] Therefore, the inhibition of BRM ATPase activity is a promising therapeutic

approach for BRG1-mutant cancers. 4-Pyridazinemethanamine hydrochloride can be

utilized as a key building block in the synthesis of potent and selective BRG1/BRM inhibitors.

General Synthetic Workflow
The synthesis of BRG1/BRM inhibitors from 4-Pyridazinemethanamine hydrochloride
typically involves its condensation with a suitably functionalized heterocyclic core, followed by

further modifications to optimize potency, selectivity, and pharmacokinetic properties. A

representative workflow is depicted below.
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A generalized synthetic workflow for BRG1/BRM inhibitors.
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Quantitative Data Summary
The following tables summarize the biological activity of representative pyridazine-containing

BRG1/BRM inhibitors. These compounds demonstrate the potential of derivatives synthesized

using 4-pyridazinemethanamine hydrochloride as a starting material.

Table 1: In Vitro Potency of Representative BRG1/BRM Inhibitors

Compound ID Target IC₅₀ (nM) Assay Type Reference

BRM/BRG1-IN-1
BRM

(SMARCA2)
< 5

ATPase Activity

Assay
[5]

BRG1

(SMARCA4)
< 5

ATPase Activity

Assay
[5]

Selective BRM-

IN-1

BRM

(SMARCA2)
1 (unbound)

Cell-based

Reporter Assay
[1]

BRG1

(SMARCA4)
> 20 (unbound)

Cell-based

Reporter Assay
[1]

Table 2: Cellular Activity of Representative BRG1/BRM Inhibitors

Compound ID Cell Line AAC₅₀ (µM) Phenotype Reference

BRM/BRG1-IN-1 SKMEL5 0.004
Proliferation

Inhibition
[5]

BRM/BRG1-IN-1 H1299 0.01

KRT80 Gene

Expression

Inhibition

[5]

Experimental Protocols
Protocol 1: Synthesis of a Pyridazinyl-amino-triazole
Intermediate
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This protocol describes a general procedure for the condensation of 4-
pyridazinemethanamine hydrochloride with a suitable triazole precursor, a key step in the

synthesis of many BRG1/BRM inhibitors.

Materials:

4-Pyridazinemethanamine hydrochloride

Substituted 5-chloro-4-nitro-1H-1,2,3-triazole

Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Stir plate and magnetic stir bar

Round-bottom flask

Nitrogen or Argon atmosphere setup

Standard laboratory glassware for workup and purification

Procedure:

To a solution of 4-pyridazinemethanamine hydrochloride (1.0 eq) in DMF, add DIPEA (3.0

eq) at room temperature under an inert atmosphere.

Stir the mixture for 10 minutes to ensure the formation of the free base.

Add the substituted 5-chloro-4-nitro-1H-1,2,3-triazole (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

pyridazinyl-amino-triazole intermediate.

Protocol 2: BRG1/BRM ATPase Activity Assay
This protocol outlines a method to determine the in vitro potency of synthesized compounds as

inhibitors of BRG1 and BRM ATPase activity.

Materials:

Recombinant human BRG1 and BRM ATPase domains

Synthesized inhibitor compounds

ATP

Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01%

Tween-20)

ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of the inhibitor compounds in DMSO.

In a 384-well plate, add the assay buffer, followed by the inhibitor solution (or DMSO for

control).

Add the recombinant BRG1 or BRM enzyme to each well and incubate for 15 minutes at

room temperature.

Initiate the reaction by adding ATP.
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Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay

kit according to the manufacturer's instructions.

The luminescent signal is inversely proportional to the ATPase activity.

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value

by fitting the data to a four-parameter dose-response curve.

Signaling Pathway
BRG1 and BRM are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling

complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby

regulating gene expression. In BRG1-mutant cancers, the cell becomes dependent on BRM for

survival. Inhibition of BRM ATPase activity disrupts chromatin remodeling, leading to the

downregulation of key oncogenic transcription factors like MYC, ultimately resulting in cell cycle

arrest, differentiation, and apoptosis.[4]
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BRG1/BRM Inhibition Pathway in BRG1-Mutant Cancer
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Mechanism of action of BRM inhibitors in BRG1-mutant cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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